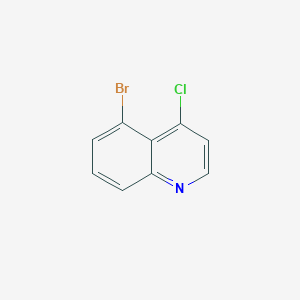

5-Bromo-4-chloroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-chloroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its nitrogen-containing bicyclic structure, which consists of a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

5-Bromo-4-chloroquinoline is a type of quinoline derivative. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . .

Mode of Action

For instance, some quinolines inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Biochemical Pathways

This compound may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like a boronic ester) with an organic halide or triflate using a palladium catalyst .

Result of Action

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Bromo-4-chloroquinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

For this compound, a specific synthetic route might involve the bromination and chlorination of quinoline. This can be achieved by treating quinoline with bromine and chlorine in the presence of suitable solvents and catalysts. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloroquinoline, like other quinoline derivatives, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives with potential biological activity.

Scientific Research Applications

5-Bromo-4-chloroquinoline, has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Quinoline derivatives are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Bromo-4-chloroquinoline, can be compared with other halogenated quinoline derivatives, such as:

Quinoline, 5-chloro-: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.

Quinoline, 5-bromo-:

Quinoline, 4-chloro-: Lacks the bromine atom, leading to differences in its chemical behavior and uses.

The presence of both bromine and chlorine atoms in this compound, makes it unique and potentially more versatile in its applications compared to its mono-halogenated counterparts.

Biological Activity

5-Bromo-4-chloroquinoline is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their antimalarial, antibacterial, and anticancer properties. The structural modifications of quinolines can significantly influence their biological activities. The introduction of halogens such as bromine and chlorine often enhances the pharmacological efficacy of these compounds.

Antimalarial Activity

Research has demonstrated that this compound exhibits notable antimalarial activity. A study evaluated various substituted 4-aminoquinolines for their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The findings indicated that compounds with a similar structure to this compound showed potent activity against both chloroquine-sensitive and resistant strains.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Strain Tested |

|---|---|---|

| This compound | 0.046 | CQ-sensitive 3D7 |

| 0.010 | CQ-resistant K1 | |

| Other derivatives | 0.015 - 0.137 | Various strains |

The data suggest that the introduction of bromine and chlorine enhances the selectivity and potency against resistant strains, making it a promising candidate for further development in antimalarial therapies .

Antibacterial Properties

The antibacterial properties of this compound have also been investigated, particularly against multidrug-resistant Gram-positive bacteria. A study highlighted that derivatives of quinolines, including this compound, exhibited bacteriostatic effects without selecting for resistance, indicating potential as novel antibiotics .

The primary mechanism through which quinoline derivatives exert their biological effects is through the inhibition of hemozoin formation in malaria parasites and interference with bacterial cell wall synthesis in bacteria. This dual mechanism positions them as versatile therapeutic agents.

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | GI50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 0.24 | BT-549 (breast cancer) |

| 0.17 | SNB-75 (CNS cancer) | |

| Other derivatives | Varies | Various cell lines |

The data indicate that modifications at specific positions on the quinoline ring can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Case Studies

- Antimalarial Efficacy : A systematic study evaluated a series of quinoline analogs, including this compound, demonstrating significant potency against drug-resistant malaria strains. The research highlighted the importance of structural features in enhancing efficacy .

- Antibacterial Resistance : Another study focused on the antibacterial properties against resistant strains of Staphylococcus aureus, confirming that quinoline derivatives could serve as effective alternatives to conventional antibiotics .

- Cancer Treatment : A recent investigation into the anticancer effects revealed that compounds similar to this compound effectively inhibited tumor growth in vitro, suggesting their potential as chemotherapeutic agents .

Properties

IUPAC Name |

5-bromo-4-chloroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLHJVFWHZWSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.